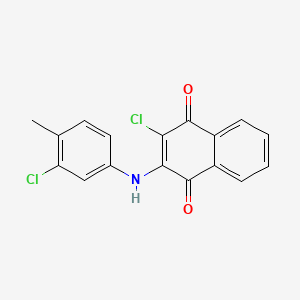

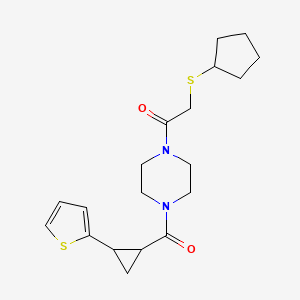

![molecular formula C20H19N3O3S2 B2666784 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 1005945-35-6](/img/structure/B2666784.png)

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar benzo[d]thiazol derivatives has been reported in the literature . The process typically involves a two-step reaction. The intermediate 2-(2-bromoethoxy)benzo[d]thiazole is synthesized and undergoes a nucleophilic substitution reaction with 1,2-dibromoethane. Then, the 2-(2-bromoethoxy)benzo[d]thiazole formed is reacted with substituted phenols .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene moiety, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has explored the synthesis of benzothiazole derivatives with significant antimicrobial properties. For instance, novel pyridine derivatives derived from amino substituted benzothiazoles have shown variable and modest activity against strains of bacteria and fungi, indicating the potential of benzothiazole scaffolds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. Co(II) complexes based on benzothiazole derivatives have been synthesized and evaluated for their anticancer activity, particularly against human breast cancer cell lines, suggesting the potential of these compounds in cancer treatment research (Vellaiswamy & Ramaswamy, 2017).

Anti-Inflammatory and Analgesic Properties

Further studies have reported on benzothiazole derivatives acting as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. These findings open avenues for the development of new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science Applications

In material science, benzothiazole derivatives have been utilized in the development of electroluminescent devices and organic light-emitting diodes (OLEDs). Research into Zn(II)-chelated complexes based on benzothiazole derivatives has demonstrated their potential in producing white-light emission, indicating applications in lighting and display technologies (Roh et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-3-26-13-8-9-15-17(12-13)28-20(23(15)10-11-25-2)22-18(24)19-21-14-6-4-5-7-16(14)27-19/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEPQQBHSRRCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2666714.png)

![6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2666715.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B2666717.png)

![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)

![N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2666719.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2666721.png)

![4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2666723.png)

![2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2666724.png)